

characterization of 2,2-Dimethylhexan-3-amine

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Compound of Interest

Compound Name: **2,2-Dimethylhexan-3-amine**

Cat. No.: **B13205969**

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An In-Depth Technical Guide to the Characterization of **2,2-Dimethylhexan-3-amine**

Introduction

2,2-Dimethylhexan-3-amine is a primary aliphatic amine characterized by significant steric hindrance around the amino group. Its structure, featuring a tert-butyl group adjacent to the amine-bearing carbon, imparts unique chemical and physical properties. Sterically hindered amines are a class of compounds with considerable importance in medicinal chemistry and materials science. They are valued for their ability to enhance metabolic stability in drug candidates, modulate physicochemical properties, and serve as distinctive ligands in catalysis^[1]. The synthesis and characterization of such molecules present unique challenges due to the sterically encumbered environment of the nitrogen atom, which can impede conventional amination reactions^[1]. This guide provides a comprehensive technical overview of the synthesis, spectroscopic characterization, and predicted properties of **2,2-Dimethylhexan-3-amine**, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

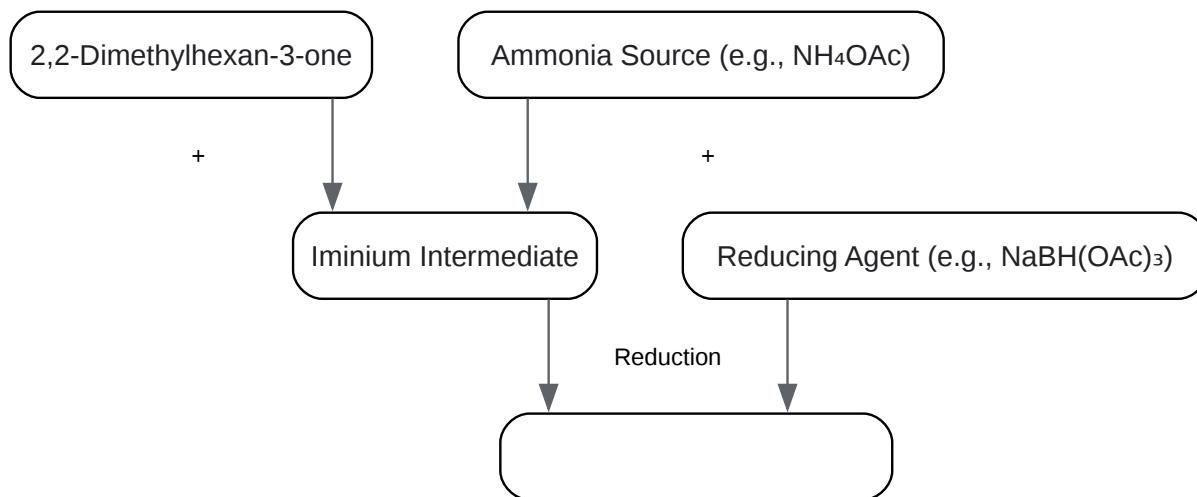
The fundamental properties of **2,2-Dimethylhexan-3-amine** are derived from its molecular structure. A summary of its key identifiers and computed properties is presented below.

Property	Value	Source
IUPAC Name	2,2-dimethylhexan-3-amine	PubChem[2]
Molecular Formula	C ₈ H ₁₉ N	PubChem[2]
Molecular Weight	129.24 g/mol	PubChem[2]
Canonical SMILES	CCCC(C(C)(C)C)N	PubChem[2]
InChI Key	JGIHOPRCMAKAIO- UHFFFAOYSA-N	PubChem[2]
CAS Number	1099598-50-1	PubChem[2]
XLogP3 (Computed)	2.3	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]

Synthesis of 2,2-Dimethylhexan-3-amine

The synthesis of sterically hindered primary amines like **2,2-Dimethylhexan-3-amine** is non-trivial. Traditional methods such as direct alkylation often fail due to the steric bulk impeding the necessary S_n2 reaction[1]. A robust and widely applicable method for synthesizing such amines is the direct reductive amination of a corresponding ketone.

The logical precursor for **2,2-Dimethylhexan-3-amine** is 2,2-Dimethylhexan-3-one. The synthesis proceeds via the formation of an imine or iminium ion intermediate from the ketone and an ammonia source, which is then reduced in situ to the target amine.



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Caption: Synthetic workflow for **2,2-Dimethylhexan-3-amine** via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure adapted from established methods for the synthesis of hindered amines^{[3][4]}.

- Reaction Setup: To a solution of 2,2-dimethylhexan-3-one (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add an ammonia source, for example, ammonium acetate (NH₄OAc, ~1.5 equiv).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by techniques like TLC or GC-MS.
- Reduction: To the mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equiv) portion-wise to control any potential exotherm. This reagent is often preferred for its mildness and selectivity.
- Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours until the reaction is complete.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure **2,2-Dimethylhexan-3-amine**.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms in the molecule.

- $\delta \sim 2.7\text{-}2.9$ ppm (1H, m): The proton on the carbon bearing the amine group (C3-H) is expected to appear in this region, deshielded by the adjacent nitrogen. It will likely be a multiplet due to coupling with the neighboring CH_2 group.
- $\delta \sim 1.2\text{-}1.4$ ppm (2H, m): The protons of the methylene group in the propyl chain (C4-H₂) will likely appear as a multiplet.
- $\delta \sim 1.1\text{-}1.3$ ppm (2H, m): The protons of the other methylene group in the propyl chain (C5-H₂) will also be a multiplet.
- $\delta \sim 0.9$ ppm (9H, s): The nine equivalent protons of the tert-butyl group (C1-H₃ and methyls on C2) will give a sharp singlet, a characteristic feature of this moiety.
- $\delta \sim 0.8\text{-}1.0$ ppm (3H, t): The terminal methyl group of the propyl chain (C6-H₃) will appear as a triplet due to coupling with the adjacent CH_2 group.
- $\delta \sim 1.0\text{-}2.0$ ppm (2H, broad s): The two protons of the primary amine (NH₂) typically appear as a broad singlet. Their chemical shift can vary, and the signal can be exchanged with D₂O^{[5][6]}.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

- $\delta \sim 60\text{-}65$ ppm: The carbon atom attached to the nitrogen (C3).
- $\delta \sim 35\text{-}40$ ppm: The quaternary carbon of the tert-butyl group (C2).
- $\delta \sim 25\text{-}30$ ppm: The three equivalent methyl carbons of the tert-butyl group (C1 and methyls on C2).
- $\delta \sim 25\text{-}35$ ppm: The methylene carbons of the propyl chain (C4, C5).
- $\delta \sim 14$ ppm: The terminal methyl carbon of the propyl chain (C6).

Infrared (IR) Spectroscopy

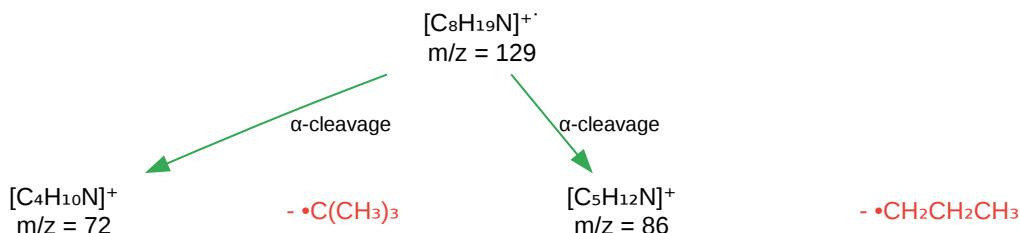
As a primary amine, **2,2-Dimethylhexan-3-amine** will exhibit characteristic IR absorption bands.

- $3400\text{-}3300\text{ cm}^{-1}$ (two bands): Primary amines show a pair of medium-intensity bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations[7][8]. These are typically sharper than the broad O-H stretch of alcohols[5][6].
- $1650\text{-}1580\text{ cm}^{-1}$ (one band): A medium to strong band in this region is due to the N-H bending (scissoring) vibration of the $-\text{NH}_2$ group[8].
- $1250\text{-}1020\text{ cm}^{-1}$ (one band): The C-N stretching vibration for aliphatic amines appears in this region as a weak to medium band[8].
- $910\text{-}665\text{ cm}^{-1}$ (broad band): A broad, strong band can be observed due to the out-of-plane N-H wagging[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z of 129, corresponding to the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight[5][6].
- α -Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom[6]. This results in the formation of a resonance-stabilized, nitrogen-containing cation. For **2,2-Dimethylhexan-3-amine**, two primary α -cleavage pathways are possible:
 - Cleavage of the bond between C3 and the tert-butyl group, leading to the loss of a tert-butyl radical ($\bullet C(CH_3)_3$) and the formation of a fragment at $m/z = 72$.
 - Cleavage of the bond between C3 and the propyl group, resulting in the loss of a propyl radical ($\bullet CH_2CH_2CH_3$) and the formation of a fragment at $m/z = 86$. This is often a very intense peak in the mass spectrum of aliphatic amines[9].



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Caption: Predicted major fragmentation pathways for **2,2-Dimethylhexan-3-amine** in MS.

Chemical Reactivity and Potential Applications

The primary amine group in **2,2-Dimethylhexan-3-amine** is a versatile functional handle for various chemical transformations, including acylation, alkylation, and condensation reactions[10]. However, the significant steric hindrance imposed by the adjacent tert-butyl group will modulate this reactivity. Nucleophilic attack by the nitrogen may be slower compared

to less hindered amines. This steric shielding can be advantageous in applications where selectivity is desired or to prevent unwanted side reactions.

Sterically hindered amines are known to be useful as bases in organic synthesis, as catalysts, and as building blocks for pharmaceuticals and agrochemicals where resistance to metabolic degradation is beneficial[1][11].

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,2-Dimethylhexan-3-amine** is not readily available, its hazards can be inferred from general data for corrosive aliphatic amines and the data for its hydrochloride salt[12].

- **Hazards:** Expected to be corrosive, causing severe skin burns and eye damage. It may be harmful if swallowed, inhaled, or in contact with skin[12][13]. May cause an allergic skin reaction[12].
- **Precautionary Measures:**
 - Handle in a well-ventilated area, preferably in a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[13][14].
 - Keep away from heat, sparks, and open flames[13].
 - Avoid contact with strong oxidizing agents and acids[12].
 - In case of contact, immediately flush the affected area with plenty of water and seek medical attention[13].

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